molecular formula C6H9N3O B2660727 N-[(1H-imidazol-2-yl)methyl]acetamide CAS No. 203664-03-3

N-[(1H-imidazol-2-yl)methyl]acetamide

Katalognummer: B2660727
CAS-Nummer: 203664-03-3
Molekulargewicht: 139.158
InChI-Schlüssel: SXKAQLCLHGQXHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1H-imidazol-2-yl)methyl]acetamide is a chemical compound that features an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-imidazol-2-yl)methyl]acetamide typically involves the reaction of imidazole derivatives with acetamide. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1H-imidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

N-[(1H-imidazol-2-yl)methyl]acetamide and its derivatives have been investigated for their anticancer properties. Studies have shown that compounds containing imidazole rings exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Synthesis and Evaluation of Imidazole Derivatives

A study synthesized several novel imidazole derivatives, including this compound, and evaluated their anticancer activity against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated that certain derivatives exhibited considerable cytotoxic effects, particularly against HT-29 cells, suggesting a promising avenue for developing new anticancer agents .

Compound IDCell LineCytotoxicityMechanism of Action
11HT-29HighDNA synthesis inhibition
12MCF-7ModerateApoptotic pathway activation
13HT-29SignificantInduction of DNA fragmentation

Anticonvulsant Properties

Another area of research focuses on the anticonvulsant effects of this compound. The compound has been shown to interact with GABA receptors, which are crucial for regulating neuronal excitability.

Case Study: Anticonvulsant Activity Assessment

Research conducted on various imidazole derivatives, including this compound, demonstrated their potential as anticonvulsants. In vivo studies revealed that certain compounds provided significant protection against induced seizures in animal models. The efficacy was assessed through a series of tests measuring the compounds' ability to reduce seizure spread compared to standard drugs like phenytoin .

Compound IDDose (mg/kg)Seizure ProtectionObservations
OL1200HighEffective at maximum dose
OL6100ModerateLess effective at lower doses

Interaction Studies

Understanding the interactions of this compound with biological molecules is essential for elucidating its pharmacokinetics and pharmacodynamics. Interaction studies have shown that this compound can modulate the activity of various enzymes involved in metabolic pathways, thereby influencing its therapeutic efficacy and safety profile .

Wirkmechanismus

The mechanism of action of N-[(1H-imidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can influence the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, affecting the function of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1H-imidazol-4-yl)methyl]acetamide
  • N-[(1H-imidazol-5-yl)methyl]acetamide
  • N-[(1H-imidazol-1-yl)methyl]acetamide

Uniqueness

N-[(1H-imidazol-2-yl)methyl]acetamide is unique due to its specific substitution pattern on the imidazole ring. This influences its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Biologische Aktivität

N-[(1H-imidazol-2-yl)methyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound features an imidazole ring, a structural motif known for its role in various biological processes. The compound is synthesized through reactions involving imidazole derivatives and acetamide, often utilizing mild reaction conditions conducive to the formation of diverse functional groups.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. This coordination facilitates various enzymatic reactions crucial for metabolic processes .
  • Catalytic Activity : Imidazole derivatives are known to act as acid–base catalysts and nucleophilic catalysts, enhancing the rates of biochemical reactions under physiological conditions .

Therapeutic Potential

Research has indicated several therapeutic applications for this compound:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various pathogens. For instance, derivatives containing imidazole have been noted for their antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Several studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as U87MG (glioblastoma) and A549 (lung cancer) cells .
  • Inhibition of Specific Targets : The compound has been studied for its inhibitory effects on various kinases, including BRAF and EGFR, which are critical in cancer signaling pathways. For example, certain modifications to the imidazole structure have resulted in enhanced selectivity and potency against these targets .

Anticancer Activity Against HO-1

A study focused on the design and synthesis of novel HO-1 inhibitors revealed that compounds derived from this compound exhibited promising results in inhibiting HO-1 activity. The most potent compounds showed IC50 values less than 8 μM against HO-1, demonstrating significant selectivity over HO-2 isoforms .

Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of imidazole-containing compounds, where derivatives demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance bioactivity and selectivity against specific pathogens .

Research Findings Summary

Study Focus Findings IC50 Values
HO-1 InhibitionCompounds showed significant inhibition of HO-1 in cancer cells< 8 μM
Antimicrobial ActivityModerate to good activity against Gram-positive and Gram-negative bacteriaVaries by compound
Kinase InhibitionEnhanced potency against BRAF and EGFR signaling pathwaysSpecific values vary

Eigenschaften

IUPAC Name

N-(1H-imidazol-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(10)9-4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKAQLCLHGQXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203664-03-3
Record name N-[(1H-imidazol-2-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.34 g of 2-aminomethylimidazole dihydrochloride was added to 20 ml of N,N-dimethylformamide in a nitrogen atmosphere. Under ice-cooling, 0.40 g of sodium hydride (60% oily) was added thereto and the resulting mixture was subjected to ultrasonication for 30 minutes. To the reaction mixture were added 20 ml of pyridine and 10 ml of acetic anhydride and the obtained mixture was stirred at room temperature for 2 days. After concentrating under reduced pressure, the residue was distributed into water and ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. The extract was concentrated under reduced pressure to thereby give 0.24 g of the title compound as a pale brown solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.